molecular formula C19H19ClN4O2 B2399374 1-(3-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899760-44-2

1-(3-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2399374
CAS No.: 899760-44-2
M. Wt: 370.84
InChI Key: GXXQCMXWQLVJMU-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-chloro-2-methylphenyl group at the 1-position, a 5-methyl group at the 4-position, and a 4-ethoxyphenyl carboxamide moiety. This compound belongs to a class of molecules with demonstrated applications in medicinal chemistry, particularly due to the versatility of the triazole scaffold in modulating biological activity . The presence of electron-withdrawing (chloro) and electron-donating (ethoxy) substituents on the aromatic rings may influence its physicochemical properties and binding interactions in biological systems.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-4-26-15-10-8-14(9-11-15)21-19(25)18-13(3)24(23-22-18)17-7-5-6-16(20)12(17)2/h5-11H,4H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXQCMXWQLVJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C(=CC=C3)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN4O2C_{20}H_{21}ClN_4O_2, and its structure features a triazole ring that is known for its pharmacological significance. The presence of various functional groups such as chloro, ethoxy, and methyl enhances its biological interactions.

PropertyValue
Molecular Weight376.86 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (Octanol/Water)Not specified

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains.

  • Mechanism of Action : The primary mechanism for the antimicrobial activity of triazoles is believed to involve disruption of cell membrane integrity and inhibition of essential cellular processes.

Case Study: Antimicrobial Evaluation

A study conducted on related triazole compounds demonstrated their effectiveness against Staphylococcus aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics.

Table 2: Antimicrobial Activity Results

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
1-(3-chloro-2-methylphenyl)-...1632
Gentamicin<0.5<0.5

Anticancer Activity

Triazoles have also been explored for their anticancer potential. Compounds with triazole moieties have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction.

Research Findings

In vitro studies have indicated that similar compounds exhibit significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

Table 3: Anticancer Activity Results

CompoundIC50 (µM) against MCF-7IC50 (µM) against HCT-116IC50 (µM) against HepG2
1-(3-chloro-2-methylphenyl)-...1.12.61.4
Doxorubicin0.50.80.7

The anticancer activity is often attributed to the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Scientific Research Applications

Anticholinesterase Activity

Recent studies have highlighted the potential of triazole derivatives in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. The compound's structure allows it to act as a hybrid molecule that may enhance AChE inhibitory activity, crucial for conditions like Alzheimer's disease .

Antimicrobial Properties

Triazole derivatives exhibit broad-spectrum antimicrobial activities. The specific compound under discussion has shown promising results against various bacterial strains, including both gram-positive and gram-negative bacteria. Its efficacy is attributed to the unique nitrogen-containing triazole ring that enhances interaction with bacterial enzymes .

Anticancer Potential

Triazoles have also been explored for their anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticholinesteraseInhibits AChE and BuChE; potential for Alzheimer's treatment
AntimicrobialEffective against gram-positive and gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves established methods for creating triazole derivatives, often through click chemistry techniques. Understanding the structure-activity relationship (SAR) is critical for optimizing its efficacy against specific biological targets. Modifications to the phenyl rings and the triazole moiety can significantly influence biological activity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 1-(3-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be contextualized against related triazole-carboxamide derivatives. Below is a detailed comparison based on substituent variations, synthesis methods, and properties:

Substituent Variations and Molecular Properties
Compound Name Substituents (1-Position) Substituents (Carboxamide) Molecular Weight Key Features
This compound (Target) 3-Chloro-2-methylphenyl 4-Ethoxyphenyl 340.81† Balanced lipophilicity from chloro and ethoxy groups; potential CNS activity
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chloro-4-methylphenyl 2-Methylphenyl 340.81 Increased steric hindrance; reduced solubility due to methyl groups
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl 4-Ethoxyphenyl 352.39 Enhanced electron-donating effects; potential for improved metabolic stability
N-(3-Chloro-4-methoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Ethoxyphenyl 3-Chloro-4-methoxyphenyl 372.81 Dual chloro and methoxy groups may enhance antimicrobial activity

†Molecular weight calculated based on formula C₁₈H₁₇ClN₄O₂.

Key Observations :

  • Substituent Position : The ortho-chloro and para-ethoxy groups in the target compound (vs. meta/para substitutions in analogs) may confer unique steric and electronic properties, influencing receptor binding .
  • Lipophilicity : The ethoxy group enhances solubility compared to purely hydrophobic substituents (e.g., methyl), while the chloro group increases membrane permeability .

Characterization :

  • NMR : Aromatic proton signals in the range δ 7.2–8.1 ppm (CDCl₃/DMSO-d₆) confirm aryl substituents, while methyl groups resonate at δ 2.4–2.7 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching calculated molecular weights (e.g., 340.81 → 341.8 m/z) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what optimization strategies are recommended?

  • Synthesis Steps :

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, using substituted azides and alkynes .
  • Step 2 : Functionalization of the triazole ring with 3-chloro-2-methylphenyl and 4-ethoxyphenyl groups via nucleophilic substitution or coupling reactions.
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and characterized by NMR and MS .
    • Optimization : Adjust solvent polarity (e.g., DMSO vs. acetonitrile) and catalyst loading to improve yield. Reaction temperatures >80°C may enhance cycloaddition efficiency .

Q. How is the molecular structure of this compound validated, and what spectral data are critical for confirmation?

  • Key Techniques :

  • NMR : 1H^1H NMR signals for the triazole proton (~8.1–8.3 ppm), ethoxy group (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2), and aromatic protons (δ 6.8–7.5 ppm) .
  • MS : Molecular ion peak [M+H]+^+ at m/z 398.8 (calculated for C20_{20}H19_{19}ClN4_4O2_2) .
    • X-ray Crystallography : Used to resolve ambiguities in substituent orientation (e.g., ortho vs. para positions on phenyl groups) .

Q. What preliminary biological screening data exist for this compound, and which assays are prioritized?

  • Assays :

  • Anticancer : MTT assays against HeLa or MCF-7 cell lines (IC50_{50} values compared to analogs) .
  • Antimicrobial : Disk diffusion assays against E. coli and S. aureus .
    • Data Interpretation : Bioactivity often correlates with electron-withdrawing groups (e.g., Cl) enhancing target binding .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity and selectivity?

  • Case Study :

  • Chloro Substituent : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
  • Ethoxy Group : Improves solubility but may reduce membrane permeability .
    • Data Contradictions : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., serum concentration in cell cultures) .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

  • Methods :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or EGFR kinases .
  • ADME Prediction : SwissADME for logP (target: 2.5–3.5), topological polar surface area (<140 Ų for oral bioavailability) .
    • Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Analytical Workflow :

  • HPLC-MS : Detect impurities (e.g., unreacted intermediates or hydrolysis products) .
  • Stability Studies : Accelerated degradation under acidic/basic conditions to identify labile groups (e.g., ethoxy cleavage) .
    • Mitigation : Use stabilizing excipients (e.g., cyclodextrins) or modify reaction conditions (e.g., inert atmosphere) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Root Causes :

  • Assay Variability : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural Analog Confusion : Verify substituent positions via 2D NMR (e.g., NOESY for spatial proximity) .
    • Consensus Approach : Meta-analysis of triazole derivatives’ SAR (structure-activity relationship) .

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